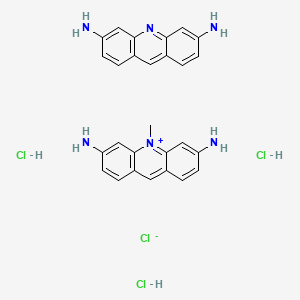
Acriflavine (chlorhydrate)
Vue d'ensemble
Description
Acriflavine hydrochloride, also known as acriflavinium chloride, is a topical antiseptic . It appears as an orange or brown powder . It is derived from acridine and is known to stain the skin and may cause irritation . The hydrochloride form is more irritating than the neutral form . It has been used in applications for dual fluorescence analysis of cellular DNA and protein simultaneously .
Molecular Structure Analysis
The molecular formula of Acriflavine hydrochloride is C14H14ClN3 . Its average mass is 541.903 Da and its monoisotopic mass is 540.136292 Da .
Chemical Reactions Analysis
Acriflavine has been used as a fluorescent probe in the analysis of pharmaceutical and biological compounds . Its fluorescence can be turned off via the formation of ion-pair complexes with acidic drugs at a specific pH .
Physical And Chemical Properties Analysis
Acriflavine hydrochloride is a deep orange to brownish-red powder . It is used as a topical contrast agent and mainly stains nuclei when applied to tissues before microscopy .
Applications De Recherche Scientifique
Agent antibactérien
Le chlorhydrate d'acriflavine (ACF-HCl) s'est avéré efficace pour inhiber la croissance du pathogène gastrique Helicobacter pylori, un carcinogène de type 1 . Il a été démontré qu'il inhibait la croissance de H. pylori à des concentrations significativement plus faibles que celles nécessaires pour d'autres bactéries Gram-négatives . L'ACF-HCl présente également un effet synergique avec la clarithromycine, un antibiotique couramment utilisé contre H. pylori .
Agent antimicrobien
Outre ses propriétés antibactériennes, l'ACF-HCl aurait des activités antivirales, antimalariennes et antifongiques . Ce qui en fait un médicament polyvalent avec des applications potentielles dans le traitement d'une variété d'infections .
Sonde fluorescente
La fluorescence native remarquable de l'ACF-HCl est exploitée dans le domaine de la chimie analytique comme une sonde efficace pour l'analyse de composés pharmaceutiques et biologiques . Sa fluorescence peut être éteinte par l'interaction de ses groupes fonctionnels basiques avec des composés acides, formant des complexes de paires d'ions avec des propriétés fluorescentes plus faibles .
Analyse de l'acéclofénac
L'ACF-HCl a été utilisé comme sonde fluorescente pour l'analyse sensible du médicament acide acéclofénac . La méthode a montré de faibles valeurs de limite de quantification et de limite de détection, et s'est avérée linéaire, précise, robuste et spécifique .
Colorant intercalant
L'ACF-HCl agit comme un colorant intercalant, s'insérant entre les bases de l'ADN . Cette propriété a été utilisée dans des applications d'analyse de fluorescence double de l'ADN cellulaire et des protéines simultanément .
Inhibiteur de la mitochondriogenèse
L'ACF-HCl aurait inhibé la mitochondriogenèse . Cela pourrait potentiellement avoir des implications dans le traitement des maladies liées à un dysfonctionnement mitochondrial .
Endomicroscopie confocale au laser
Chez des souris vivantes, l'ACF-HCl a été utilisé en endomicroscopie confocale au laser pour vérifier la structure des cryptes dans la muqueuse .
Sélection de souches de Neurospora
L'ACF-HCl a été utilisé dans la sélection de souches de Neurospora en vérifiant la résistance à l'acriflavine .
Mécanisme D'action
- Acriflavine primarily targets high molecular weight RNA . It is used in biochemistry for fluorescently labeling RNA molecules .
- Additionally, in an animal model, acriflavine has been shown to inhibit HIF-1 (hypoxia-inducible factor 1) . HIF-1 is a heterodimeric transcription factor that responds to low oxygen levels (hypoxia) and plays a role in cancer progression .
- Acriflavine prevents dimerization of HIF-1, thereby interfering with its function in promoting blood vessel growth to supply tumors with blood. It also affects glucose uptake and utilization .
Target of Action:
Mode of Action:
Pharmacokinetics (ADME):
- Acriflavine can be absorbed through the skin or mucous membranes. It distributes throughout the body, including affected tissues. Metabolism occurs in the liver. Elimination primarily occurs via urine. The hydrochloride form is more irritating than the neutral form, affecting local bioavailability .
Action Environment:
- Stability and efficacy of acriflavine may vary based on factors such as pH, temperature, and light exposure. Acriflavine is used as a topical antiseptic for infected wounds and skin disinfection .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAJKFSYJFBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69235-50-3 | |
| Record name | Acriflavine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)
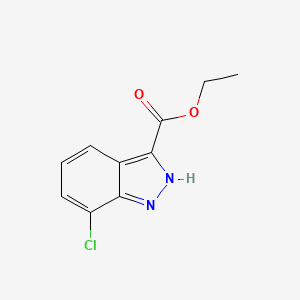
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)




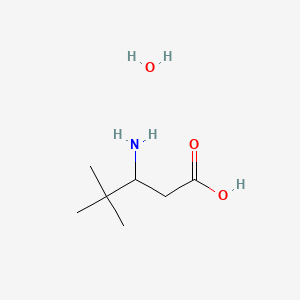
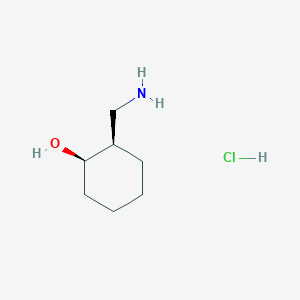
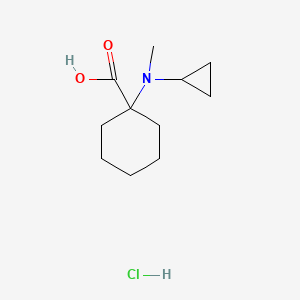

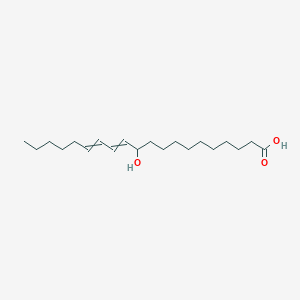

![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)